

Technical Guide to Oleanolic Acid-d3: Certificate of Analysis Specifications

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Compound of Interest

Compound Name: Oleanolic Acid-d3

Cat. No.: B13403960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for **Oleanolic Acid-d3** (CAS No. 946530-77-4). **Oleanolic Acid-d3** is the deuterated form of Oleanolic Acid, a naturally occurring pentacyclic triterpenoid. It is commonly used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, due to its chemical similarity to the parent compound and distinct mass.^[1] Understanding the quality control parameters outlined in a CoA is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Summary of Quantitative Specifications

The following table summarizes the key analytical data and physical properties for a representative batch of **Oleanolic Acid-d3**.

Parameter	Specification / Property	Method	Details
Chemical Name	Olean-12-en-28-oic-2,2,3-d3 acid, 3-hydroxy-, (3β)-	N/A	
Molecular Formula	C ₃₀ H ₄₅ D ₃ O ₃	N/A	
Molecular Weight	459.72 g/mol	N/A	
Appearance	White to off-white solid	Visual Inspection	
Purity	≥ 98.0% (e.g., 98.78%)[2]	High-Performance Liquid Chromatography (HPLC)	Ensures the absence of chemical impurities.
Isotopic Enrichment	≥ 98.0%[2]	Mass Spectrometry (MS)	Confirms the percentage of molecules containing the deuterium labels.
¹ H NMR Spectrum	Consistent with structure[2]	Nuclear Magnetic Resonance (NMR)	Verifies the molecular structure and the position of non-deuterated protons.
MS Spectrum	Consistent with structure[2]	Mass Spectrometry (MS)	Confirms the molecular weight and isotopic distribution.

Experimental Protocols

While a specific Certificate of Analysis provides the results, it often omits detailed experimental parameters. The following sections describe representative methodologies for the key analyses performed on Oleanolic Acid and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the most common method for determining the purity of Oleanolic Acid.[3] A reversed-phase (RP-HPLC) method is typically employed.

- Objective: To separate **Oleanolic Acid-d3** from any non-deuterated and other chemical impurities and quantify its purity based on peak area.
- Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.
- Example Protocol:
 - Column: Kromasil C18 (150 x 4.6 mm, 10 µm) or equivalent.[4]
 - Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.03 M, pH 3.0) in a 90:10 v/v ratio.[4]
 - Flow Rate: 0.5 - 1.0 mL/min.[4][5]
 - Detection: UV detector set to a wavelength of approximately 210-222 nm.[4][5]
 - Procedure: A solution of **Oleanolic Acid-d3** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. Purity is calculated by comparing the peak area of the analyte to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of **Oleanolic Acid-d3** and to determine the degree of deuterium incorporation (isotopic enrichment).

- Objective: To verify the mass of the deuterated compound and ensure a low abundance of unlabeled (d0) molecules.
- Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS). Electrospray ionization (ESI) is a common technique.

- Example Protocol:
 - Ionization Mode: ESI in negative ion mode is often preferred, looking for the deprotonated molecule $[M-H]^-$.^[6]
 - Analysis: The sample is infused into the mass spectrometer. For **Oleanolic Acid-d3** (MW 459.72), the primary ion of interest would be at m/z 458.7 $[M-H]^-$.
 - Isotopic Enrichment Calculation: The relative intensities of the ion peak for the deuterated standard (m/z 458.7) and the corresponding ion peak for any residual unlabeled Oleanolic Acid (m/z 455.4) are compared to calculate the isotopic purity.^[6]^[7] An isotopic enrichment of $\geq 98\%$ is a common requirement for deuterated standards.^[8]

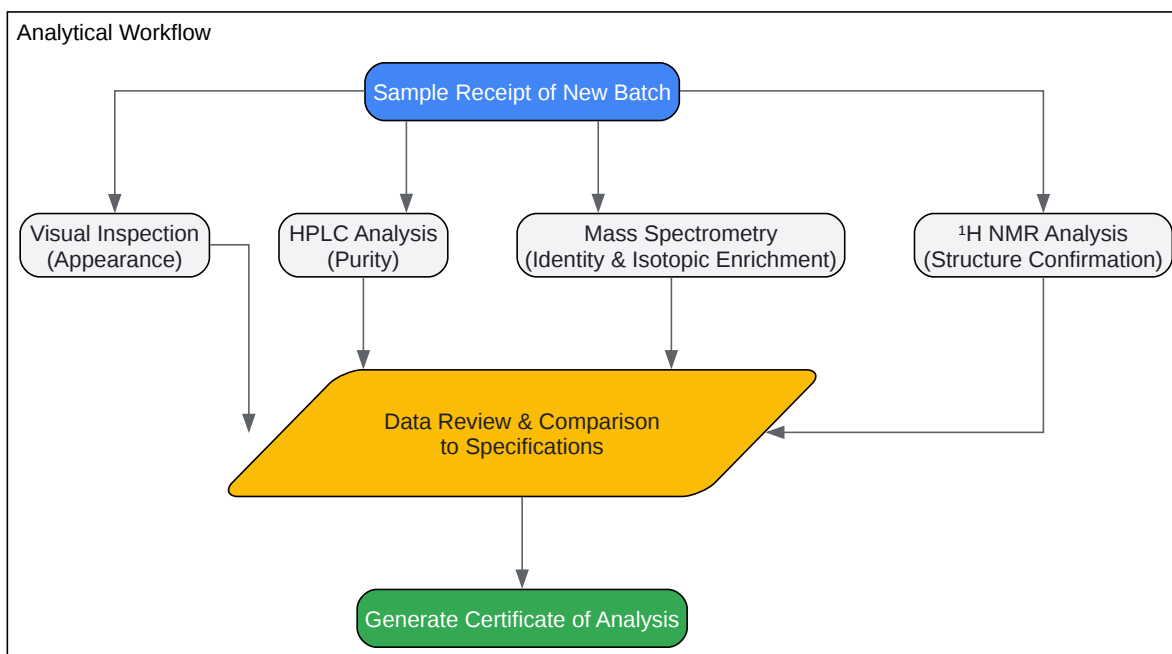
Nuclear Magnetic Resonance (1H NMR) for Structural Confirmation

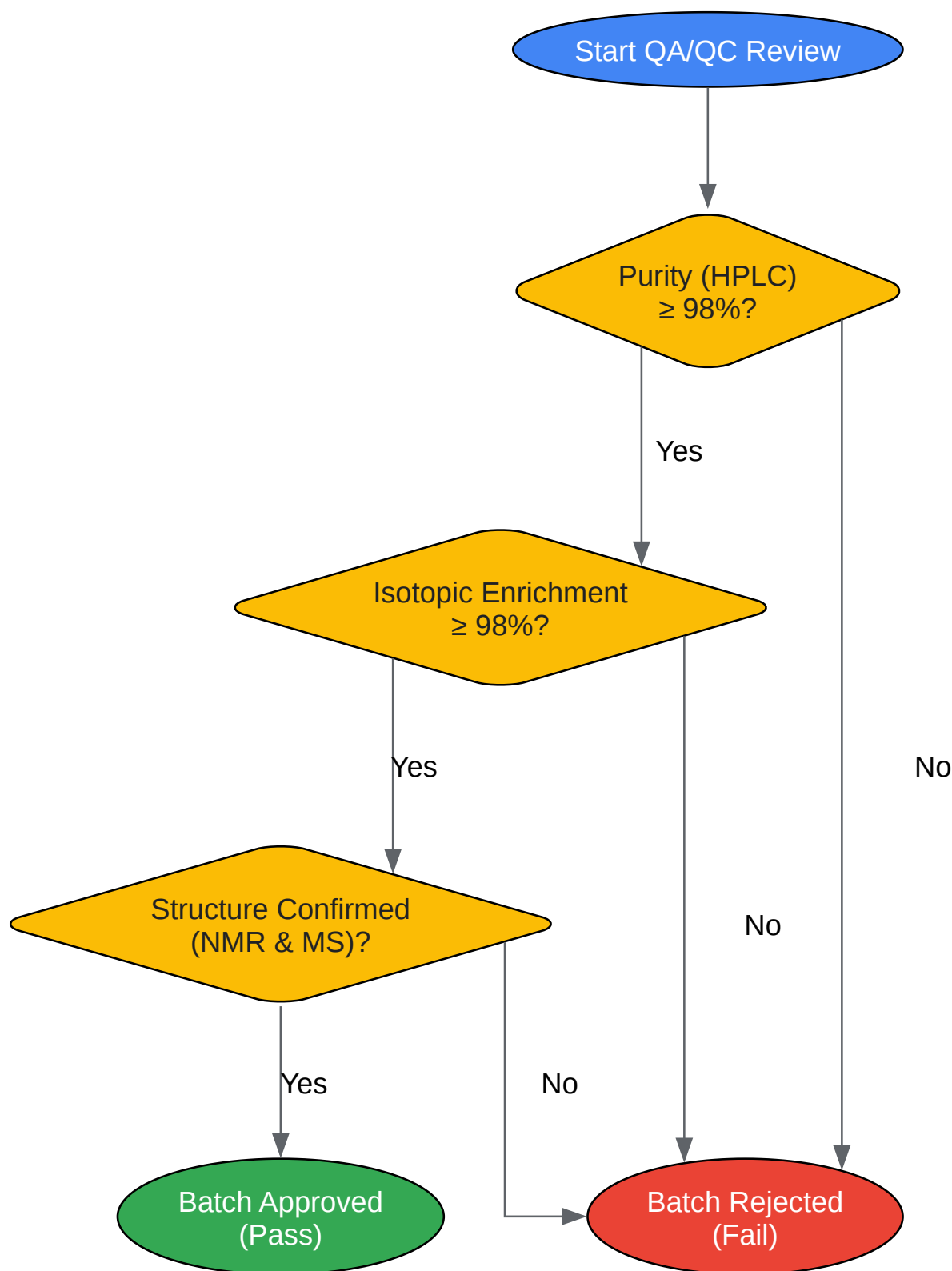
1H NMR spectroscopy is used to confirm the chemical structure of the molecule. For a deuterated standard, it also helps to confirm the location of the deuterium labels by observing the absence of specific proton signals.

- Objective: To verify that the overall molecular structure is correct and that deuteration has occurred at the intended positions.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Example Protocol:
 - Solvent: A deuterated solvent such as Pyridine-d5 or DMSO-d6 is used to dissolve the sample.^[9]^[10]
 - Analysis: The 1H NMR spectrum is acquired. For Oleanolic Acid, a characteristic signal is an olefinic proton at approximately δ 5.4 ppm.^[3] The spectrum is compared to a reference spectrum of unlabeled Oleanolic Acid. In **Oleanolic Acid-d3**, where deuterium atoms are at the 2, 2, and 3 positions, the corresponding proton signals that would appear in the standard compound will be absent or significantly diminished, confirming the location of the labels.

Quality Control Workflow and Logic

The following diagrams illustrate the typical workflow for analyzing a batch of **Oleanolic Acid-d3** and the decision-making process for its release.





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